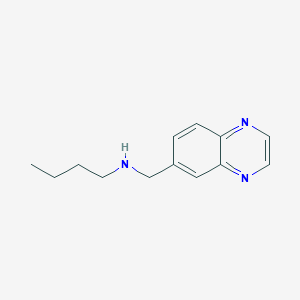
N-(Quinoxalin-6-ylmethyl)butan-1-amine
Vue d'ensemble
Description
N-(Quinoxalin-6-ylmethyl)butan-1-amine is a nitrogen-containing heterocyclic compound. . The presence of the quinoxaline ring imparts significant biological and chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxalines, including N-(Quinoxalin-6-ylmethyl)butan-1-amine, has been extensively studied. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . This reaction typically occurs under mild conditions and can be catalyzed by various agents, including acids and bases.
Another approach involves the use of transition-metal-free catalysis, which has gained attention due to its eco-friendly nature . For instance, a metal-free cascade process can be employed to synthesize quinoxaline derivatives from alkynes and N,N-dibromo-p-toluene sulfonamide in an aqueous medium .
Industrial Production Methods
Industrial production of quinoxalines often utilizes scalable and cost-effective methods. One such method involves the use of recyclable sulfated polyborate catalysts under solvent-free conditions . This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Quinoxalin-6-ylmethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(Quinoxalin-6-ylmethyl)butan-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(Quinoxalin-6-ylmethyl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes like phosphodiesterase, leading to various biological effects . The compound’s structure allows it to interact with DNA and proteins, thereby influencing cellular processes and exhibiting its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(Quinoxalin-6-ylmethyl)butan-1-amine include:
Quinazolines: These compounds also contain a fused benzene and pyrazine ring and exhibit similar biological activities.
Cinnolines: Another class of nitrogen-containing heterocycles with comparable properties.
Phthalazines: These compounds share structural similarities and are used in similar applications.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can impart unique biological and chemical properties. The presence of the butylaminomethyl group can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
488834-74-8 |
|---|---|
Formule moléculaire |
C13H17N3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-(quinoxalin-6-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H17N3/c1-2-3-6-14-10-11-4-5-12-13(9-11)16-8-7-15-12/h4-5,7-9,14H,2-3,6,10H2,1H3 |
Clé InChI |
YNHKORKECRCJLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC1=CC2=NC=CN=C2C=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














